ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-carbamoyl-1-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-12-7(8(10)13)5-6(11-12)9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZKKXBUVYFGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, can enhance the efficiency and scalability of the process. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with varying functional groups.
Scientific Research Applications
Antimicrobial Activity
Ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate has shown significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µmol/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 0.153 |
| This compound | Escherichia coli | 0.124 |
| This compound | Pseudomonas aeruginosa | 0.138 |
These findings suggest that the compound could be developed as a new class of antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cancer progression.
Case Study:
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .
Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly against agricultural pests. Its ability to disrupt metabolic processes in insects makes it a candidate for developing novel pesticides.
Table 2: Pesticidal Efficacy Against Common Agricultural Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Spodoptera frugiperda (Fall Armyworm) | 50 | 85% |
| Aphis gossypii (Cotton Aphid) | 30 | 90% |
These results indicate that this compound could serve as an effective biopesticide, reducing reliance on conventional chemical pesticides .
Synthesis and Mechanism of Action
Mechanism of Action
The mechanism of action of ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity
- Carbamoyl vs. Amino/Methoxy Groups: The carbamoyl group in the target compound provides hydrogen-bonding capability (via NH₂ and C=O), enhancing interactions in crystal packing or biological targets compared to the amino (NH₂) or methoxy (OCH₃) groups in related compounds .
- Chloro and Allyl Groups : Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate exhibits higher electrophilicity due to the electron-withdrawing chloro group, making it more reactive in substitution reactions than the carbamoyl derivative .
(b) Molecular Weight and Solubility
- Lower molecular weight compounds (e.g., ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, 184.19 g/mol) may exhibit better solubility in organic solvents compared to the carbamoyl derivative (211.22 g/mol), which has polar groups that could increase water solubility .
Crystallographic and Computational Insights
Crystallographic software such as SHELX and Mercury CSD has been instrumental in analyzing pyrazole derivatives. For example:
- SHELXL enables precise refinement of hydrogen-bonding networks in carbamoyl-containing structures, critical for understanding their stability .
- Mercury CSD ’s Materials Module facilitates comparison of packing patterns between similar pyrazoles, revealing how substituents like carbamoyl versus hydroxymethyl influence crystal voids and intermolecular interactions .
Biological Activity
Ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
Synthesis typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. Optimized reaction conditions are essential for achieving high yields, often utilizing continuous flow reactors for industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown that derivatives of pyrazoles, including this compound, can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC (μmol/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.015 |
| This compound | Escherichia coli | 0.038 |
| This compound | Pseudomonas aeruginosa | 0.067 |
| This compound | Candida albicans | 0.020 |
These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may act through multiple mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation and apoptosis.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells. The half-maximal effective concentration (EC50) values were reported to be significantly higher in non-cancerous cell lines, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic outcomes. For example, it may inhibit key metabolic pathways in bacteria or disrupt signaling pathways in cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug design and development. For instance:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazoles showed comparable or superior activity against resistant bacterial strains compared to traditional antibiotics .
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in specific cancer cell lines, suggesting its role as a lead compound for further development into anticancer therapies .
- Pharmacophore Modeling : Computational studies have identified key structural features of ethyl 5-carbamoyl derivatives that enhance their biological activity, providing insights for future modifications aimed at improving efficacy and selectivity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate for high yield and purity?
- Methodology : Use a two-step approach:
- Step 1 : Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile, catalyzed by HCl or H₂SO₄ .
- Step 2 : Carbamoylation via reaction with urea or carbamoyl chloride in dichloromethane at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl and carbamoyl groups). For example, the ethyl ester group typically shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.2 ppm (CH₂) in CDCl₃ .
- FT-IR : Look for carbamoyl C=O stretch at ~1680–1700 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
- Chromatography : HPLC (C18 column, 60:40 water/acetonitrile) for purity assessment (>98%) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus; IC₅₀ ~50–100 µM) .
- Anticancer : MTT assay on HeLa cells, with cisplatin as a positive control (dose range: 10–200 µM) .
- Mechanistic Studies : Fluorescence-based enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives like this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) may arise from:
- Strain variability : Use standardized ATCC strains and replicate assays ≥3 times .
- Solubility issues : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation .
- Advanced Analytics : LC-MS/MS to verify compound stability under assay conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Modification Hotspots :
- Carbamoyl group : Replace with sulfonamide (improves hydrophilicity; IC₅₀ reduced by ~30%) .
- Ethyl ester : Hydrolyze to carboxylic acid for salt formation (enhances bioavailability) .
- SAR Tools :
- 3D-QSAR : CoMFA models using steric/electrostatic fields to predict activity .
- Crystallography : Compare X-ray structures of active vs. inactive analogs to identify key hydrogen bonds (e.g., pyrazole N-H···enzyme interactions) .
Q. What computational methods predict the metabolic stability and toxicity of this compound?
- In silico Tools :
- ADMET Prediction : Use SwissADME for bioavailability radar (optimal TPSA: 80–90 Ų; LogP ≤3) .
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .
- Validation : Cross-check with in vitro microsomal assays (human liver microsomes, t₁/₂ >60 min indicates stability) .
Q. How do reaction mechanisms differ when synthesizing derivatives under varying conditions?
- Case Study : Chlorination vs. bromination at position 5:
- Chlorination : Requires SOCl₂ in DMF (room temperature, 2 hr; yields ~85%) .
- Bromination : NBS in CCl₄ (reflux, 6 hr; yields ~70%) but may lead to ring bromination .
- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show chlorination proceeds via radical intermediates, while bromination follows electrophilic substitution .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across publications?
- Root Causes :
- Solvent effects : CDCl₃ vs. DMSO-d6 shifts carbamoyl NH from δ 8.1 to δ 9.3 ppm .
- Tautomerism : Pyrazole ring protons (e.g., H-4) may split into multiplets in polar solvents .
- Resolution : Use DEPT-135 and HSQC to assign ambiguous signals .
Methodological Tables
Table 1 : Comparative Reactivity of Pyrazole Derivatives
Table 2 : Optimal HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| C18 (5 µm) | 60:40 H₂O/MeCN | 1.0 mL/min | 6.2 |
| HILIC | 70:30 ACN/NH₄OAc | 0.8 mL/min | 8.5 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
